molecular formula C4H8OS B1585005 3-Mercapto-2-butanone CAS No. 40789-98-8

3-Mercapto-2-butanone

Cat. No. B1585005
CAS RN: 40789-98-8
M. Wt: 104.17 g/mol
InChI Key: XLMPYCGSRHSSSX-UHFFFAOYSA-N
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Description

3-Mercapto-2-butanone is a sulfur-containing flavor compound mainly found in meat and meat products . It is formed by the Maillard reaction between sugars and cysteine or thiamin, which are known precursors for meat-like flavorings .


Molecular Structure Analysis

The molecular formula of 3-Mercapto-2-butanone is C4H8OS . The molecular weight is 104.17 .


Chemical Reactions Analysis

3-Mercapto-2-butanone is formed by the Maillard reaction between sugars and cysteine or thiamin . This reaction is a type of non-enzymatic browning involving an amino acid and a reducing sugar.


Physical And Chemical Properties Analysis

3-Mercapto-2-butanone is a colorless to light yellow clear liquid . The specific gravity is 1.035 g/mL at 25 °C .

Scientific Research Applications

Oxidative Stability in Food Flavors

3-Mercapto-2-butanone has been studied for its oxidative stability in food flavors. A study analyzed the oxidation of this compound along with other thiols in ethereal solutions, which is crucial for understanding its behavior and stability in food products (Hofmann, Schieberle, & Grosch, 1996).

Metalloprotein Interactions

Research involving 3-Mercapto-2-butanone has explored its interactions with metalloproteins. This is significant in understanding how such compounds bind to metal ions in enzymes, which is valuable for drug development and biochemistry studies (Puerta & Cohen, 2002).

Production in Bacteria

Studies have been conducted on the production of related compounds like 2-Butanone by genetically engineered bacteria. This research can be extrapolated to understand the biological synthesis pathways that might involve 3-Mercapto-2-butanone (Chen et al., 2015).

Flavor and Fragrance Stability

3-Mercapto-2-butanone has been a focus in the synthesis of stable sulfur-containing compounds for flavor and fragrance applications. Its stability when converted to various forms has implications for the food and perfume industries (Miyazawa et al., 2018).

Food Chemistry and Analysis

In food chemistry, 3-Mercapto-2-butanone has been involved in the development of fluorescent sensors for food flavor analysis. This is important for quality control and safety in the food industry (Hu et al., 2020).

Anti-Browning in Food Preservation

A novel application of 3-Mercapto-2-butanone is its use as an anti-browning agent for fresh-cut produce like potatoes. This represents an important advancement in food preservation technology (Xueyin et al., 2020).

Gas Sensing Technology

In the field of materials science, research has been conducted on the use of 3-Mercapto-2-butanone in developing gas sensors. These sensors have potential applications in detecting food-borne pathogenic bacteria, showcasing an intersection between technology and food safety (Ma et al., 2021).

Biocommodity Chemical Production

There's ongoing research on the microbial production of butanone, a compound related to 3-Mercapto-2-butanone. This is significant for biofuel and biocommodity chemical production, highlighting the potential of biological processes in industrial applications (Ghiaci, Norbeck, & Larsson, 2014).

Safety And Hazards

3-Mercapto-2-butanone is classified as a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces; using only outdoors or in a well-ventilated area; wearing protective gloves, eye protection, and face protection; and washing thoroughly after handling .

properties

IUPAC Name

3-sulfanylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMPYCGSRHSSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866016
Record name 2-Butanone, 3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless or pale yellow liquid, becomes cloudy after short storage
Record name 3-Mercapto-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in alcohol, ether, pyridine and aqueous alkalis
Record name 3-Mercapto-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.016 (20°)
Record name 3-Mercapto-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Mercapto-2-butanone

CAS RN

40789-98-8
Record name 3-Mercapto-2-butanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercapto-2-butanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 3-mercapto-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanone, 3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-mercaptobutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-MERCAPTO-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
234
Citations
J Xi, TC Huang, CT Ho - Journal of agricultural and food chemistry, 1999 - ACS Publications
… 3-Hydroxy-2-butanone reacts with ammonia and hydrogen sulfide generated from ammonium sulfide to form 2-amino-3-butanone, 3-mercapto-2-butanone, and 3-mercapto-2-…
Number of citations: 17 pubs.acs.org
X Ru, N Tao, Y Feng, Q Li, Q Wang - Postharvest Biology and Technology, 2020 - Elsevier
… Mercapto-2-butanol, 3-mercapto-2-butanone, and 2-methyl-mercaptofuran were purchased … of 3-mercapto-2-butanol, 3-mercapto-2-butanone, 2-methyl-mercaptofuran and sulforaphane…
Number of citations: 37 www.sciencedirect.com
Y Miyazawa, Y Masuda, Y Ohmori… - Flavour and …, 2019 - Wiley Online Library
… Therefore, we decided to modify the structure of unstable 3-mercapto-2-butanone (1) in order … Here we present the synthesis the acetals of 3-mercapto-2-butanone and their analogues, …
Number of citations: 4 onlinelibrary.wiley.com
T Hofmann, P Schieberle - Journal of Agricultural and Food …, 1995 - ACS Publications
… then acidified to pH 3 with hydrochloric acid (1 mol/L), and the 3-mercapto-2butanone was isolated by extraction with diethyl ether (three times; total volume 60 mL; yield 10%). MS(EI): m…
Number of citations: 256 pubs.acs.org
CT Ho, J Xi, HY Fu, TC Huang - Developments in Food Science, 1998 - Elsevier
… 3-Hydroxy-2-butanone may react with ammonia and hydrogen sulfide to form the 3-hydroxy-2-aminobutane, 3-mercapto-2-butanone and 3- …
Number of citations: 1 www.sciencedirect.com
T Hofmann, P Schieberle, W Grosch - Journal of Agricultural and …, 1996 - ACS Publications
Dilute ethereal solutions of mercaptoacetone (MA), 2-mercapto-3-butanone (MB), 3-mercapto-2-pentanone (MP), 2-methyl-3-furanthiol (MFT), and 2-furfurylthiol (FFT), either alone or in …
Number of citations: 119 pubs.acs.org
R Baharfar, SM Baghbanian - Letters in Organic Chemistry, 2008 - ingentaconnect.com
… the development new acidic sources in these reactions and with the purpose of preparation of the novel substituted heterocycles, we performed the reaction of 3-mercapto-2-butanone 1 …
Number of citations: 9 www.ingentaconnect.com
C Cerny, T Davidek - Journal of Agricultural and Food Chemistry, 2003 - ACS Publications
… In 3-mercapto-2-butanone one carbon unit was split from the ribose chain. On the other hand, all carbon atoms in 3-thiophenethiol stemmed from cysteine. In another trial cysteine, 4-…
Number of citations: 157 pubs.acs.org
DT Puerta, SM Cohen - Inorganic chemistry, 2002 - ACS Publications
… The 3-mercapto-2-butanone used to prepare the complex was a combination of R and S isomers, and the crystals grown are a racemic mixture of the complexes formed with each …
Number of citations: 104 pubs.acs.org
C Cerny - LWT-Food Science and Technology, 2007 - Elsevier
… Analysis of the mass spectra showed that the resulting 2-furaldehyde and 2-furfurylthiol were 13 C 5 -labeled and hence stem from xylose, whereas 3-mercapto-2-butanone, 4,5-dihydro-…
Number of citations: 92 www.sciencedirect.com

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